![molecular formula C31H35N3O8S B1680690 4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide CAS No. 175556-12-4](/img/structure/B1680690.png)
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Overview
Description
RO 46-8443 is the first non-peptide endothelin ETB receptor selective antagonist. RO 46-8443 displays up to 2000-fold selectivity for ETB receptors both in terms of binding inhibitory potency and functional inhibition. The observed parallel rightward shift of concentration-response curves with different antagonist concentrations is consistent with a competitive binding mode. Since R0 46-8443 selectively inhibits ETB receptor mediated responses, it is a valuable tool for clarifying the role of ETB receptors in pathology.
Scientific Research Applications
Study of ET-B Receptors
RO46-8443 is a valuable tool for studying the role of ET-B receptors in pathology . It selectively inhibits ET-B receptor-mediated responses, which can help clarify the role of these receptors in various diseases .
Investigation of G-Protein Coupled Receptors
The ET-B receptor, which RO46-8443 targets, is part of the G-protein coupled receptor (GPCR) superfamily . Therefore, this compound can be used in research related to GPCRs.
Endothelin-1-Evoked Calcium Mobilization Studies
RO46-8443 has been used in studies to inhibit the ET-B receptor-mediated, endothelin-1-evoked calcium mobilization . This can be useful in understanding calcium signaling pathways.
Competitive Binding Assays
RO46-8443 has been used in competitive binding assays for human ET-B receptors . It can be used to study the binding affinity and selectivity of other compounds for ET-B receptors.
Inhibition of Neutrophil Infiltration
RO46-8443 has been shown to inhibit neutrophil infiltration induced by oleic acid . This suggests potential applications in the study of inflammatory responses.
Blood Pressure and Renal Function Regulation
ET-B receptors, which RO46-8443 targets, play an important role in regulating renal function and blood pressure . Therefore, this compound could be used in research related to these physiological processes.
Mechanism of Action
Target of Action
The primary target of RO46-8443 is the Endothelin B (ET-B) receptor . This receptor belongs to the G-protein coupled receptor (GPCR) superfamily . ET-B receptors are widely distributed in vascular and nonvascular tissues and play a crucial role in regulating renal function and blood pressure .
Mode of Action
RO46-8443 acts as a selective and competitive antagonist of the ET-B receptor . It shows over 100-fold selectivity for human ET-B receptors in competitive binding assays . The compound competitively inhibits the binding of selective ET-B agonist Sarafotoxin-S6c to porcine trachea membranes .
Biochemical Pathways
The ET-B receptor has high and equal affinity for all endothelin isopeptides . When RO46-8443 binds to the ET-B receptor, it prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that would normally be activated by these ligands .
Pharmacokinetics
The compound is soluble up to 100 mm in dmso , which suggests it may have good bioavailability. For a more detailed understanding of its ADME properties, further studies would be required.
Result of Action
RO46-8443’s antagonistic action on the ET-B receptor leads to the inhibition of ET-B receptor-mediated Ca2+ mobilization in cells . This can have various effects at the molecular and cellular level, depending on the specific role of the ET-B receptor in a given tissue or cell type.
properties
IUPAC Name |
4-tert-butyl-N-[6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHNVYRUGBDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9916886 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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